molecular formula C18H20N4O3 B2500136 N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(4-methoxyphenyl)acetamide CAS No. 2034550-63-3

N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(4-methoxyphenyl)acetamide

Cat. No.: B2500136
CAS No.: 2034550-63-3
M. Wt: 340.383
InChI Key: URMWIOFDDODPNE-UHFFFAOYSA-N
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Description

N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(4-methoxyphenyl)acetamide is a synthetic compound characterized by a unique structure combining several heterocyclic moieties and functional groups. It’s noteworthy for its applications across various scientific fields, owing to its potential biological activity and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(4-methoxyphenyl)acetamide generally involves multiple steps:

  • Formation of the 1-ethyl-1H-pyrrole: : This can be achieved through the reaction of ethylamine with a pyrrole precursor under acidic or basic conditions.

  • Synthesis of 1,2,4-oxadiazole moiety: : This is typically formed via cyclization reactions involving amidoximes and carboxylic acids or derivatives.

  • Coupling reactions: : The 1-ethyl-1H-pyrrole and 1,2,4-oxadiazole derivatives are coupled using a linker, such as a chloromethyl derivative, under conditions that facilitate nucleophilic substitution.

  • Introduction of the 4-methoxyphenyl group: : This may involve further substitution reactions with an appropriate acetamide precursor.

Industrial Production Methods: Industrial production may leverage more scalable methodologies, including continuous flow synthesis techniques and employing catalysts to optimize yields and reduce reaction times. For example, the use of microwave irradiation can significantly speed up reaction times.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, especially at the pyrrole and acetamide moieties.

  • Reduction: : Reduction reactions can occur at the oxadiazole ring, potentially leading to ring opening or hydrogenation of specific bonds.

  • Substitution: : N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(4-methoxyphenyl)acetamide is reactive in substitution reactions, particularly at the acetamide nitrogen and the methoxy group.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.

  • Reducing Agents: : Sodium borohydride, lithium aluminium hydride.

  • Substitution Reagents: : Alkyl halides, acyl chlorides under basic or catalytic conditions.

Major Products

The reactions yield various products, including oxidized or reduced forms, substituted derivatives, and possibly ring-opened structures, depending on the reaction conditions.

Scientific Research Applications

Chemistry

In synthetic organic chemistry, this compound can serve as a versatile building block for the development of new molecules with potential biological activities.

Biology

In biological studies, N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(4-methoxyphenyl)acetamide might be used to explore its interaction with biological macromolecules, including enzymes and receptors.

Medicine

Industry

In industry, its unique properties can be exploited in the development of new materials, including polymers and advanced organic compounds.

Mechanism of Action

Molecular Targets and Pathways

The exact mechanism of action of N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(4-methoxyphenyl)acetamide would depend on its biological target. The presence of the 1-ethyl-1H-pyrrole and oxadiazole rings suggests potential interactions with enzyme active sites or receptor binding pockets, leading to modulation of biological pathways.

Comparison with Similar Compounds

Comparison

Compared to other compounds with similar structures, N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(4-methoxyphenyl)acetamide stands out due to its combination of an oxadiazole ring with an acetamide linkage, which might confer unique reactivity and biological activity.

Similar Compounds

  • N-(pyridin-2-ylmethyl)-2-(4-methoxyphenyl)acetamide

  • 1-ethyl-3-(1,2,4-oxadiazol-5-yl)pyrrole

  • 2-(4-methoxyphenyl)-N-((1H-pyrrol-2-yl)methyl)acetamide

Properties

IUPAC Name

N-[[3-(1-ethylpyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O3/c1-3-22-10-4-5-15(22)18-20-17(25-21-18)12-19-16(23)11-13-6-8-14(24-2)9-7-13/h4-10H,3,11-12H2,1-2H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URMWIOFDDODPNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC=C1C2=NOC(=N2)CNC(=O)CC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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